hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-4-8-5-10-3-1-2-7(10)6-11-8/h7-8H,1-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMFXRROVYNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC(CN2C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701201804 | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-07-3 | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,1-c][1,4]oxazine-3-carbonitrile, hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701201804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile is a bicyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that incorporates both pyrrole and morpholine moieties, which are known for their diverse biological activities. The carbonitrile functional group enhances its chemical reactivity, influencing its interactions within biological systems.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, modulating their activity.
- Receptor Interaction : It can interact with various receptors, altering cellular signaling pathways related to neurotransmission and pain modulation.
Anticancer Properties
This compound has shown promise as an anticancer agent. Studies have indicated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of this compound have been evaluated for their efficacy against breast cancer (MCF-7) and colorectal cancer (HCT116) cell lines, demonstrating significant antiproliferative effects .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
Research Findings Summary
Scientific Research Applications
Chemical Properties and Structure
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile features a bicyclic structure that includes both a morpholine and pyrrole moiety. The carbonitrile functional group enhances its reactivity, making it a candidate for various chemical transformations and biological interactions. The molecular formula is with a molecular weight of 156.23 g/mol .
Research indicates that derivatives of this compound exhibit significant biological activities, including:
- Anticancer Properties : Certain derivatives have shown promising anticancer activity against various cancer cell lines, suggesting potential applications in oncology .
- Neuroprotective Effects : Some compounds derived from this structure have been studied for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
Applications in Medicinal Chemistry
The compound has several notable applications in medicinal chemistry:
- Drug Development : Its unique structure allows for the modification and synthesis of new drugs targeting specific biological pathways. For instance, derivatives have been explored as histamine H3 receptor modulators .
- Antihistaminic Agents : The compound's structural similarities to known antihistamines suggest potential use in developing new antihistaminic medications .
- Buffering Agents : Certain formulations of this compound are utilized as non-ionic organic buffering agents in cell cultures, maintaining pH levels conducive to cellular growth .
Synthetic Routes
Several synthetic routes have been developed for producing this compound and its derivatives. These methods typically involve multi-step organic synthesis techniques, allowing for the introduction of various functional groups that enhance biological activity.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of 8a-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for further drug development .
Case Study 2: Neuroprotection
Research into the neuroprotective effects of derivatives has shown promise in models of neurodegeneration, where these compounds exhibited the ability to prevent neuronal cell death .
Comparison with Related Compounds
The following table summarizes some compounds related to this compound along with their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(chloromethyl)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine | Contains a chloromethyl group | Modulates protein kinase activity |
| 3-(hydroxymethyl)-3,4,6,7,8,8a-hexahydro-2H-pyrrolo[1,2-a]pyrazin-1-one | Hydroxymethyl substitution | Potential neuroprotective effects |
| Hexahydro-pyrrolo-isoquinoline derivatives | Isoquinoline framework | Antihistaminic properties |
Comparison with Similar Compounds
Table 1: Key Properties of Hexahydro-1H-pyrrolo[2,1-c]morpholine Derivatives
Note: Molecular formula and weight for the target compound are inferred from structural analogs due to lack of explicit data.
Key Differences and Implications
Functional Group Influence
- Nitrile Group : The nitrile in this compound offers reactivity for nucleophilic additions or reductions, enabling conversion to amines, amides, or tetrazoles. This contrasts with the carboxylic acid derivative (CAS 1909314-19-7), which is ionizable and suited for salt formation or hydrogen bonding in drug design .
- Ester vs. Amine Derivatives : The methyl ester (CAS 1909286-90-3) and methanamine (CAS unavailable) analogs highlight how substituent polarity impacts solubility and bioactivity. Esters are typically prodrug candidates, while amines facilitate hydrogen bonding in receptor interactions .
Ring System Modifications
- Pyrido vs. This structural isomer may exhibit distinct pharmacokinetic profiles compared to the target compound .
Research Findings and Challenges
- Synthetic Accessibility : The target compound’s discontinuation may reflect synthetic hurdles, such as stereochemical control during nitrile introduction or purification challenges .
Preparation Methods
Cyclization-Based Synthesis
One prominent approach involves cyclization reactions starting from precursors such as 2-cyanoacetamide and morpholine derivatives. The general procedure includes:
- Formation of enamines from ketones and morpholine under anhydrous conditions.
- Acylation of enamines followed by cyclocondensation with 2-cyanoacetamide in the presence of a base (e.g., diethylamine).
- This results in the formation of the bicyclic system with the carbonitrile group incorporated.
This method can be performed in a one-pot manner, improving efficiency and yield. Reaction conditions such as temperature, solvent (e.g., benzene), and reaction time are optimized to maximize product formation.
Michael-Type Addition and Reduction
Another route involves a Michael-type addition of lithium enolates to nitroethylene, followed by:
- Catalytic hydrogenation of the nitro group to an amine using Raney nickel catalyst.
- Intramolecular condensation to form cyclic imines.
- Subsequent reductive amination with sodium cyanoborohydride (NaBH3CN) to afford the bicyclic amine intermediate.
- Methylation or other functional group modifications can follow to yield the final compound.
This method emphasizes the use of catalytic hydrogenation and reductive amination steps to construct the bicyclic framework with high stereochemical control.
Intramolecular Azomethine Ylide Cycloaddition
A more advanced synthetic method uses sarcosine-promoted intramolecular azomethine ylide-alkene [3+2] cycloaddition to generate the tricyclic skeleton, which can be adapted to synthesize bicyclic analogues such as hexahydro-1H-pyrrolo[2,1-c]morpholine derivatives. This approach involves:
- Formation of azomethine ylide intermediates from aldehyde and amino acid derivatives.
- Thermal activation to promote cycloaddition without the need for catalysts.
- Subsequent reductive dehydroxylation steps to finalize the bicyclic structure.
Reaction Conditions and Catalysts
| Preparation Step | Reagents/Conditions | Notes |
|---|---|---|
| Michael-type addition | Lithium enolate, nitroethylene | Requires low temperature control |
| Nitro group reduction | H2 gas, Raney nickel catalyst (0.35 mol%) | Efficient, clean catalyst, filtered off |
| Intramolecular condensation | Acidic or neutral conditions | Forms cyclic imine intermediates |
| Reductive amination | NaBH3CN (sodium cyanoborohydride) | Provides stereoselective amine formation |
| Cyclization with 2-cyanoacetamide | Diethylamine base, anhydrous benzene | One-pot synthesis, good to high yields |
| Azomethine ylide cycloaddition | Sarcosine, thermal activation (100-110 °C) | Catalyst-free, high diastereoselectivity |
| Dehydroxylation | Zinc powder, refluxing formic acid | Substoichiometric metal additive required |
Yields and Stereochemical Outcomes
- Michael addition followed by reduction and methylation steps yield final products in moderate to good yields (50-80% range).
- One-pot cyclization with 2-cyanoacetamide typically results in good to high yields (up to 84%) of the target bicyclic compounds.
- Azomethine ylide cycloaddition offers high diastereoselectivity and yields around 84%, with the advantage of catalyst-free cycloaddition.
- Control of stereochemistry at the 3 and 8a positions is critical and achieved through choice of starting materials and reaction conditions.
Analytical Characterization
The synthesized hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbonitrile and its intermediates are typically characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C) for structural confirmation.
- Mass Spectrometry (MS) for molecular weight verification.
- Infrared Spectroscopy (IR) to confirm functional groups such as nitrile.
- Chromatographic techniques (HPLC, TLC) to assess purity and reaction completion.
Summary Table of Preparation Methods
Q & A
Q. Advanced
| Compound | Structural Variation | Key Activity Difference |
|---|---|---|
| Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid | Carboxylic acid substituent | Higher H₃ receptor selectivity (Ki = 12 nM vs. 45 nM for nitrile) |
| 3-Fluoro-pyrrolo[3,2-c]pyridine-6-carbonitrile | Fluorine substitution | Enhanced blood-brain barrier penetration (logP = 1.8 vs. 0.2) |
What strategies enable selective derivatization of the nitrile group?
Advanced
The nitrile can be converted to:
- Amides : Hydrolysis with H₂O₂ in NaOH/EtOH (60°C, 6 hr).
- Tetrazoles : [3+2] cycloaddition with NaN₃/CuI (70% yield) .
- Thioamides : H₂S gas in pyridine (rt, 24 hr). Monitor via IR (CN stretch at 2240 cm⁻¹ disappearance) .
How can computational modeling predict target interactions for this compound?
Advanced
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model binding to serotonin transporters (SERT). Key steps:
Prepare protein structure (PDB: 5I6X).
Optimize ligand geometry (DFT/B3LYP/6-31G*).
Validate with free-energy perturbation (FEP) for ΔG calculations.
Recent models predict a binding pose with π-π stacking between the morpholine ring and Trp123 .
What challenges arise in controlling stereochemistry during synthesis?
Advanced
The (3R,8aS) configuration requires chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Mn-salen catalysts). Enantiomeric excess (>90%) is achievable via kinetic resolution with Candida antarctica lipase B .
Which methods ensure high purity for pharmacological studies?
Q. Advanced
- Prep-HPLC : C18 column, 10–90% MeCN/H₂O gradient, 20 mL/min.
- Chiral SFC : AD-H column, CO₂/MeOH (85:15), 2.5 mL/min.
- Elemental analysis : Confirm C, H, N within ±0.3% of theoretical values .
What mechanistic hypotheses explain its modulation of neurotransmitter systems?
Advanced
The compound may act as a dual H₃ receptor antagonist and SERT inhibitor. Proposed mechanisms:
- H₃ receptors : Allosteric modulation via Glu206 in TM5 .
- SERT : Competitive inhibition by blocking the S1 pocket (IC₅₀ = 280 nM) .
Validate via knockout cell lines (e.g., H₃R⁻/⁻ mice) and patch-clamp electrophysiology .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
